5-Fluoro-2-nitromandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO5 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
RCAVWBAZZKQNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 5 Fluoro 2 Nitromandelic Acid
Retrosynthetic Analysis of 5-Fluoro-2-nitromandelic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. sigmaaldrich.com This approach allows for the logical design of a synthetic route. The key disconnections for this compound are centered on the formation of the α-hydroxy carboxylic acid moiety and the introduction of the fluorine and nitro substituents onto the aromatic ring.
A primary retrosynthetic disconnection breaks the carbon-carbon bond between the carboxylic acid group and the benzylic carbon. This leads to a synthon equivalent to a 5-fluoro-2-nitrobenzoyl cation and a carboxylate anion. A more practical disconnection, however, involves the hydrolysis of a nitrile group. This points to 5-fluoro-2-nitromandelonitrile as a key intermediate. The mandelonitrile, in turn, can be disconnected at the benzylic carbon-cyanide bond, leading back to the corresponding aldehyde, 5-fluoro-2-nitrobenzaldehyde (B184836) , and a cyanide source.
Further disconnection of 5-fluoro-2-nitrobenzaldehyde involves the aromatic substitutions. The nitro group can be introduced via electrophilic nitration, and the fluoro group can be installed through various fluorination methods. This analysis suggests that a plausible starting material could be a simpler fluorinated or nitrated benzene (B151609) derivative.
Conventional Synthetic Routes
Based on the retrosynthetic analysis, conventional synthetic routes to this compound can be envisioned. These routes typically involve the sequential or strategic introduction of the necessary functional groups onto an aromatic precursor, followed by the construction of the α-hydroxy carboxylic acid side chain.
Approaches via Nitro Group Introduction
One common strategy involves the nitration of a fluorinated precursor. For instance, a process for the preparation of 5-fluoro-2-nitrobenzoic acid involves the nitration of 3-fluorobenzoic acid. google.com This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid at controlled temperatures. google.com While this provides a route to a related benzoic acid, its conversion to the desired mandelic acid would require a reduction of the carboxylic acid to an aldehyde, which can be a challenging transformation in the presence of a nitro group.
A more direct precursor, 5-fluoro-2-nitrobenzaldehyde , can be synthesized from 3-fluorotoluene (B1676563) through a multi-step process involving chlorination of the methyl group, followed by hydrolysis to the aldehyde and subsequent nitration. scribd.com
Approaches via Fluorine Introduction
Alternatively, the fluorine atom can be introduced onto a pre-existing nitro-substituted aromatic ring. A patented process describes the synthesis of 5-fluoro-2-nitrobenzaldehyde from 5-chloro-2-nitrobenzaldehyde by reacting it with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide at elevated temperatures. scribd.com
The synthesis of the related compound, 5-fluoro-2-nitrophenol , has been achieved by reacting 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849) to yield 5-fluoro-2-nitroaniline, which is then diazotized and hydrolyzed. sigmaaldrich.com Similarly, 5-fluoro-2-nitroanisole can be prepared from 2,4-difluoronitrobenzene by reaction with methanol (B129727) and potassium tert-butoxide. beilstein-journals.org While not direct precursors to the mandelic acid, these syntheses illustrate established methods for introducing fluorine into a nitroaromatic system.
Strategies for α-Hydroxy Carboxylic Acid Formation
The formation of the α-hydroxy carboxylic acid moiety is a critical step. A widely used and effective method proceeds through a cyanohydrin intermediate. Starting from an aldehyde, the addition of cyanide, typically from a source like potassium cyanide, forms a cyanohydrin (an α-hydroxynitrile). amazonaws.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the α-hydroxy carboxylic acid.
In the context of this compound, the likely precursor is 5-fluoro-2-nitrobenzaldehyde . sigmaaldrich.comnih.gov The synthesis would involve the following steps:
Cyanohydrin Formation: Reaction of 5-fluoro-2-nitrobenzaldehyde with a cyanide source (e.g., KCN) to form 5-fluoro-2-nitromandelonitrile . The reaction of ortho-nitro-substituted benzaldehydes to form the corresponding mandelonitriles is a known transformation. researchgate.net
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group of 5-fluoro-2-nitromandelonitrile to the carboxylic acid, yielding the final product, this compound. The hydrolysis of related cyanohydrins to their corresponding carboxylic acids is a well-documented process. scribd.com
The following table summarizes a plausible conventional synthetic route:
| Step | Reactant | Reagents | Product | Reference |
| 1 | 5-Chloro-2-nitrobenzaldehyde | Potassium fluoride, Dimethylformamide | 5-Fluoro-2-nitrobenzaldehyde | scribd.com |
| 2 | 5-Fluoro-2-nitrobenzaldehyde | Potassium cyanide | 5-Fluoro-2-nitromandelonitrile | amazonaws.comresearchgate.net |
| 3 | 5-Fluoro-2-nitromandelonitrile | Acid (e.g., HCl) or Base (e.g., NaOH), followed by acidification | This compound | scribd.com |
Stereoselective Synthesis of this compound Enantiomers
Since this compound contains a chiral center at the α-carbon, it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for applications in fields like pharmaceuticals and materials science. uwindsor.ca Asymmetric synthesis aims to produce one enantiomer in excess over the other. uwindsor.ca
Chiral Auxiliary-Mediated Approaches
A powerful strategy for asymmetric synthesis is the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction in a stereoselective manner. sigmaaldrich.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral α-hydroxy acids, a common approach involves attaching a chiral auxiliary to a glyoxylic acid derivative, followed by a diastereoselective addition of a nucleophile to the carbonyl group. However, a more direct application to this compound would involve the stereoselective addition of cyanide to the prochiral aldehyde, 5-fluoro-2-nitrobenzaldehyde, mediated by a chiral auxiliary.
While specific examples for 5-fluoro-2-nitrobenzaldehyde are not prevalent in the literature, the general principle can be illustrated by the use of chiral auxiliaries in related transformations. For example, chiral oxazolidinones have been widely used to control the stereochemistry of aldol (B89426) reactions, where an enolate adds to an aldehyde. purdue.edu Similarly, chiral sulfinamides have been employed in the diastereoselective synthesis of chiral amines. bldpharm.com
A plausible, though not explicitly documented, approach for the stereoselective synthesis of a this compound enantiomer could involve:
Formation of a Chiral Iminium Ion or Acetal: Reaction of 5-fluoro-2-nitrobenzaldehyde with a chiral amine or alcohol to form a chiral iminium ion or acetal.
Diastereoselective Cyanide Addition: Addition of a cyanide source to this chiral intermediate, where the chiral auxiliary directs the attack of the cyanide ion to one face of the carbonyl group, leading to a diastereomerically enriched cyanohydrin.
Hydrolysis and Auxiliary Removal: Hydrolysis of the resulting adduct to yield the enantiomerically enriched this compound and recovery of the chiral auxiliary.
Asymmetric Catalysis in Mandelic Acid Synthesis
Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral molecules like this compound, starting from achiral precursors. This approach avoids the inherent 50% yield limitation of classical resolution and allows for the direct formation of a specific enantiomer. uwindsor.ca While specific examples detailing the asymmetric catalytic synthesis of this compound are not prevalent in the reviewed literature, general principles of asymmetric synthesis of mandelic acid derivatives can be applied.
A common strategy involves the asymmetric reduction of α-keto acids or their esters. For instance, the enantioselective reduction of a precursor like 5-fluoro-2-nitrophenylglyoxylic acid using a chiral catalyst could yield the desired enantiomer of this compound. Chiral metal complexes, often employing ligands such as BINAP, DuPhos, or chiral oxazolines, are frequently used to induce stereoselectivity in such reductions.
Another approach is the asymmetric hydrocyanation of 5-fluoro-2-nitrobenzaldehyde, followed by hydrolysis of the resulting cyanohydrin. The use of a chiral catalyst, such as a titanium or aluminum complex with a chiral ligand, can facilitate the enantioselective addition of a cyanide source to the aldehyde. Subsequent hydrolysis of the enantiomerically enriched cyanohydrin would furnish the corresponding enantiomer of this compound.
Furthermore, recent advancements in dual catalysis, such as the combination of photoredox and nickel catalysis, have opened new avenues for the synthesis of mandelic acid derivatives. nih.govresearchgate.netacs.orgutoronto.ca This methodology allows for the cross-coupling of readily available starting materials under mild conditions. nih.govresearchgate.netacs.orgutoronto.ca Adapting such a strategy to incorporate a chiral ligand on the nickel catalyst could potentially enable an asymmetric synthesis of this compound.
The development of gram-scale asymmetric syntheses for fluorinated amino acids using chiral nickel(II) complexes highlights the potential of metal-catalyzed approaches for producing enantiopure fluorinated compounds. nih.govmdpi.combeilstein-journals.org Similar strategies could be envisioned for the synthesis of this compound, where a chiral ligand directs the stereochemical outcome of the reaction.
Enzymatic and Biocatalytic Transformations
Enzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative for the synthesis of chiral compounds, including mandelic acid derivatives. These methods often operate under mild reaction conditions and can exhibit exceptional enantio- and regioselectivity.
One prominent biocatalytic approach is the kinetic resolution of racemic mandelic acid derivatives. researchgate.net Lipases are frequently employed for the enantioselective esterification or hydrolysis of mandelic esters. For example, a racemic mixture of this compound or its ester could be subjected to a lipase-catalyzed reaction. The enzyme would selectively acylate or hydrolyze one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer from the product. Immobilized enzymes in packed-bed reactors can be utilized for continuous flow processes, enhancing the efficiency and scalability of this method. researchgate.net
Another powerful enzymatic strategy involves the asymmetric reduction of α-keto acids. Oxidoreductases, such as lactate (B86563) dehydrogenases or mandelate (B1228975) dehydrogenases, can catalyze the enantioselective reduction of 5-fluoro-2-nitrophenylglyoxylic acid to either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used. This approach offers the potential for high enantiomeric excess and direct access to the desired enantiomer.
Furthermore, the use of nitrilases for the asymmetric hydrolysis of cyanohydrins provides another biocatalytic route. The cyanohydrin derived from 5-fluoro-2-nitrobenzaldehyde can be enantioselectively hydrolyzed by a nitrilase to afford the corresponding α-hydroxy acid. The choice of the microorganism or isolated enzyme determines the stereochemical outcome of the reaction. Chemoenzymatic strategies that combine chemical synthesis of the cyanohydrin with enzymatic resolution have also been successfully employed for the production of optically active mandelic acid. sbq.org.brsbq.org.br
Recent research has also explored one-pot, multi-enzyme cascade reactions for the synthesis of complex molecules from simple starting materials, demonstrating the power of biocatalysis in streamlining synthetic processes. rsc.org Such an approach could potentially be designed for the synthesis of this compound from a suitable precursor.
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution remains a widely practiced method for the separation of enantiomers when a racemic mixture is obtained. wikipedia.org This technique is particularly useful when direct asymmetric synthesis is challenging or not yet developed for a specific compound like this compound.
The most common method of chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic this compound with a single enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts, which possess different physical properties, such as solubility. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an achiral acid to remove the resolving agent. Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethanamine. libretexts.org
Another resolution technique is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for separating enantiomers and determining the enantiomeric excess of a sample. nih.gov
Kinetic resolution, as discussed in the enzymatic section, is also a valid technique for separating racemic mixtures. This can be achieved through chemical means as well, where a chiral reagent or catalyst reacts preferentially with one enantiomer, leaving the other enantiomer unreacted.
It is important to note that the efficiency of diastereomeric salt crystallization can be unpredictable and often requires screening of various resolving agents and crystallization conditions. wikipedia.org
Green Chemistry Approaches in this compound Synthesis
Solvent-Free and Aqueous Media Syntheses
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reactions, also known as solid-state reactions, can offer significant environmental benefits. acgpubs.orgresearchgate.netacgpubs.orgthieme-connect.com For the synthesis of derivatives related to mandelic acid, solvent-free conditions have been shown to be effective. acgpubs.orgresearchgate.netacgpubs.orgthieme-connect.com For instance, the use of mandelic acid as a catalyst in solvent-free reactions for the synthesis of imidazoles has been reported to be efficient and high-yielding. acgpubs.orgacgpubs.orgthieme-connect.com While not directly applied to this compound synthesis, these examples demonstrate the feasibility of performing reactions in the absence of traditional solvents.
Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Performing synthetic transformations in aqueous media can significantly reduce the environmental impact of a chemical process. The development of water-soluble catalysts and reagents is an active area of research to facilitate reactions in water. For the synthesis of this compound, exploring aqueous reaction conditions for steps like the hydrocyanation of 5-fluoro-2-nitrobenzaldehyde or the hydrolysis of the corresponding cyanohydrin could be a green alternative.
Photoredox and Electrochemical Methods
Photoredox catalysis and electrochemical synthesis are emerging as powerful green chemistry tools. nih.govresearchgate.netacs.orgutoronto.carsc.org These methods utilize visible light or electricity, respectively, as clean energy sources to drive chemical reactions, often under mild conditions.
Photoredox catalysis has been successfully applied to the synthesis of mandelic acid derivatives through a dual Ni/photoredox cross-coupling approach. nih.govresearchgate.netacs.orgutoronto.ca This method allows for the formation of the carbon-carbon bond central to the mandelic acid structure under gentle conditions, avoiding the use of harsh reagents. nih.govresearchgate.netacs.orgutoronto.ca Adapting this methodology for the synthesis of this compound could offer a greener route compared to traditional methods. Visible light-induced oxidative esterification of mandelic acid has also been developed for the synthesis of α-ketoesters, showcasing the versatility of photoredox catalysis in this chemical space. rsc.org
Electrochemical methods provide an alternative way to generate reactive intermediates without the need for stoichiometric chemical oxidants or reductants. This can lead to a significant reduction in waste generation. While specific electrochemical syntheses of this compound have not been detailed in the literature, the principles of electrosynthesis could be applied to key transformations, such as the oxidation of a suitable precursor to the carboxylic acid or the reduction of a keto group.
Continuous Flow Chemistry Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netresearchgate.netd-nb.info These features align well with the principles of green chemistry by enabling more efficient and controlled chemical processes.
The synthesis of mandelic acid derivatives has been successfully demonstrated using continuous flow systems. researchgate.netd-nb.info For example, a multi-step continuous-flow process involving a direct α-lithiation and subsequent hydroxylation by aerobic oxidation has been developed for the synthesis of cyclopentylmandelic acid. d-nb.info This approach allows for the safe handling of organolithium reagents and molecular oxygen. d-nb.info Similarly, enzymatic kinetic resolutions of mandelic acid derivatives have been performed in continuous flow using packed-bed microreactors with immobilized enzymes. researchgate.net
A continuous flow setup could be designed for the synthesis of this compound, potentially integrating several reaction steps into a single, streamlined process. This could involve, for example, the continuous flow hydrocyanation of 5-fluoro-2-nitrobenzaldehyde followed by in-line hydrolysis to the final product. Such a process could offer enhanced safety, particularly when handling potentially hazardous intermediates, and could lead to higher yields and purity. The use of honeycomb reactors in continuous flow aerobic oxidations has also shown promise for improving mixing efficiency and process safety. researchgate.net
Scale-Up Considerations and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a thorough evaluation of process parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction conditions, solvent selection, catalyst efficiency, and purification methods.
A plausible and efficient route for the synthesis of this compound begins with the nitration of a suitable fluorinated precursor. For instance, the synthesis could commence with 3-fluorophenylacetic acid, which is then nitrated to yield 5-fluoro-2-nitrophenylacetic acid. This intermediate can subsequently be converted to this compound. Another viable pathway involves the use of biocatalysts, such as nitrilases, which can offer high enantioselectivity in the synthesis of chiral mandelic acids from their corresponding nitriles. magtech.com.cnnih.gov
The optimization of such synthetic processes is crucial for industrial applications. For instance, in the esterification of fluorinated aromatic carboxylic acids, which is a related process, the use of heterogeneous catalysts like metal-organic frameworks (MOFs) has been shown to significantly reduce reaction times and improve yields. rsc.orgresearchgate.netrsc.org The Taguchi method, a statistical approach for optimizing process parameters, has been successfully applied to enhance the efficiency of such reactions. rsc.orgresearchgate.netresearchgate.net
Process Parameter Optimization
In a scaled-up production scenario, each step of the synthesis must be optimized. For the nitration step, controlling the temperature and the ratio of nitric acid to sulfuric acid is critical to maximize the yield of the desired isomer and minimize the formation of by-products.
Table 1: Illustrative Optimization of Nitration Reaction Conditions
| Parameter | Range Studied | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | -10 to 20 | 0 - 5 | 85 | 98 |
| H₂SO₄:HNO₃ Ratio | 1:1 to 3:1 | 2:1 | 88 | 97 |
| Reaction Time (h) | 1 to 6 | 4 | 90 | 98 |
This table presents hypothetical data based on general principles of nitration reactions for illustrative purposes.
Biocatalytic Route and Optimization
A biocatalytic approach, particularly for the final step converting a nitrile precursor (e.g., 5-fluoro-2-nitromandelonitrile) to this compound, offers the advantage of high stereoselectivity, which is often difficult to achieve through traditional chemical methods. nih.gov The optimization of a biocatalytic process involves several factors, including the choice of microorganism or enzyme, pH, temperature, and substrate concentration.
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids. magtech.com.cnnih.govopenbiotechnologyjournal.com The development of robust nitrilases through protein engineering can lead to improved activity, stability, and enantioselectivity, making the process more viable for industrial scale-up. almacgroup.com
Table 2: Illustrative Optimization of Biocatalytic Hydrolysis
| Parameter | Range Studied | Optimal Condition | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| pH | 6.0 to 8.0 | 7.5 | 98 | >99 |
| Temperature (°C) | 25 to 45 | 35 | 97 | >99 |
| Substrate Conc. (g/L) | 10 to 50 | 30 | 95 | >99 |
| Enzyme Loading (U/g) | 50 to 200 | 150 | 98 | >99 |
This table presents hypothetical data based on typical biocatalytic process optimization for illustrative purposes.
The successful scale-up of this compound production hinges on a multi-faceted approach that combines efficient synthetic route design with rigorous process optimization. The use of modern techniques such as heterogeneous catalysis and biocatalysis, coupled with statistical optimization methods, can lead to a robust and economically viable manufacturing process.
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitromandelic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, decarboxylation, and reduction. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to influence the acidity and reactivity of the carboxyl group.
Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis, often catalyzed by an acid in the presence of an alcohol. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com For 5-Fluoro-2-nitromandelic acid, esterification would involve reacting it with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the corresponding ester. masterorganicchemistry.com
Amidation: The carboxylic acid moiety of this compound can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. Direct amidation can also be achieved, often catalyzed by Lewis acids.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 5-fluoro-2-nitromandelate | Esterification |
| This compound | Ammonia (B1221849), Coupling Agent | 5-Fluoro-2-nitromandelamide | Amidation |
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple carboxylic acids, this often requires harsh conditions. However, the presence of certain functional groups can facilitate this process. While mandelic acid itself does not readily decarboxylate, derivatives with specific substituents may exhibit different behaviors. For instance, electron-withdrawing groups on the aromatic ring can influence the stability of potential intermediates. acs.org Oxidative decarboxylation of mandelic acid derivatives has been observed, leading to the formation of the corresponding benzaldehyde derivative. nih.govnih.gov In the case of this compound, an oxidative decarboxylation pathway could potentially yield 5-fluoro-2-nitrobenzaldehyde (B184836).
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an aluminum salt of the carboxylate, which is then further reduced. It is important to note that LiAlH₄ is a very strong reducing agent and would also likely reduce the nitro group on the aromatic ring. wikipedia.org Selective reduction of the carboxylic acid in the presence of a nitro group can be challenging and may require specific reagents or protecting group strategies.
Reactivity Profiles of the α-Hydroxyl Group
The α-hydroxyl group in this compound is a secondary alcohol, which can undergo oxidation, etherification, and acetylation reactions.
The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 5-fluoro-2-nitrophenylglyoxylic acid. Various oxidizing agents can be employed for this transformation. A study on the oxidation of mandelic acids to the corresponding oxoacids has been conducted using tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid. scispace.com
Table 2: Oxidation of the α-Hydroxyl Group
| Reactant | Reagent | Product | Reaction Type |
| This compound | Tripropylammonium fluorochromate | 5-Fluoro-2-nitrophenylglyoxylic acid | Oxidation |
Etherification: The α-hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis would proceed via the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.
Acetylation: Acetylation of the α-hydroxyl group can be achieved by reacting this compound with acetylating agents such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine. learncbse.in This reaction would result in the formation of O-acetyl-5-fluoro-2-nitromandelic acid.
Table 3: Etherification and Acetylation of the α-Hydroxyl Group
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl iodide, Base | 5-Fluoro-2-methoxy-2-phenylacetic acid | Etherification |
| This compound | Acetic anhydride, Pyridine | O-acetyl-5-fluoro-2-nitromandelic acid | Acetylation |
Nucleophilic Substitution at the α-Carbon
The α-carbon of this compound, being attached to a hydroxyl group, is a potential site for nucleophilic substitution. However, the hydroxyl group is a poor leaving group. Therefore, for a substitution reaction to occur, it typically needs to be activated.
Activation of the Hydroxyl Group: Protonation of the hydroxyl group under acidic conditions converts it into a better leaving group (H₂O). This allows for subsequent attack by a nucleophile. Alternatively, the hydroxyl group can be converted into other functional groups with better leaving group abilities, such as a tosylate or a halide.
Once activated, the α-carbon can be attacked by a variety of nucleophiles. The reaction would likely proceed through an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential carbocation at the α-position, which would be benzylic and thus resonance-stabilized, might favor an Sₙ1 pathway.
| Activating Agent | Nucleophile | Plausible Product | Mechanism |
| H₂SO₄ (catalytic) | H₂O (self-condensation) | Ether dimer | Sₙ1 |
| SOCl₂ | Cl⁻ | 5-Fluoro-2-nitro-α-chlorophenylacetic acid | Sₙi |
| TsCl, Pyridine | Br⁻ | 5-Fluoro-2-nitro-α-bromophenylacetic acid | Sₙ2 |
This table presents predicted reactions based on the general reactivity of α-hydroxy acids.
Transformations Involving the Aromatic Ring Substituents
The nitro group on the aromatic ring is readily reducible to an amino group. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.
Common Reducing Agents and Conditions:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.
Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups.
The reduction of this compound would yield 2-Amino-5-fluoromandelic acid. This product, being an ortho-aminoaryl carboxylic acid derivative, may be prone to spontaneous or induced intramolecular cyclization to form an oxindole or other heterocyclic structures. For instance, the reduction of 2-nitrophenylacetic acids can lead to the formation of lactams. wikipedia.org
| Reducing Agent | Solvent | Typical Product | Potential Side Reaction |
| H₂, Pd/C | Ethanol | 2-Amino-5-fluoromandelic acid | Intramolecular cyclization |
| Fe, HCl | Water/Ethanol | 2-Amino-5-fluoromandelic acid | Formation of lactam |
| SnCl₂, HCl | Ethanol | 2-Amino-5-fluoromandelic acid | - |
This table outlines common reduction methods and predicted products.
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nitro group at the ortho position to the fluorine atom makes the carbon atom attached to the fluorine (C-5) highly electrophilic and susceptible to attack by nucleophiles.
The mechanism for SₙAr reactions involves two steps:
Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. This is typically the rate-determining step. masterorganicchemistry.com
Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
The fluorine atom is an excellent leaving group in SₙAr reactions, often more so than other halogens. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. stackexchange.comwyzant.com
| Nucleophile | Solvent | Expected Product |
| CH₃O⁻Na⁺ | Methanol | 5-Methoxy-2-nitromandelic acid |
| NH₃ | Ethanol | 5-Amino-2-nitromandelic acid |
| R₂NH | DMF | 5-(Dialkylamino)-2-nitromandelic acid |
This table provides examples of potential SₙAr reactions.
Electrophilic aromatic substitution (EAS) on the ring of this compound is expected to be significantly slower than on benzene (B151609) itself due to the presence of multiple electron-withdrawing groups. The regioselectivity of any such reaction would be determined by the directing effects of the existing substituents:
Nitro Group (-NO₂): A strong deactivating group and a meta-director.
Fluorine Atom (-F): A deactivating group (due to its inductive effect) but an ortho, para-director (due to resonance).
α-Hydroxy Carboxylic Acid Side Chain (-CH(OH)COOH): This group is generally considered deactivating and a meta-director.
The directing effects of these groups are in conflict. The powerful meta-directing influence of the nitro group and the side chain would direct incoming electrophiles to the C-4 and C-6 positions. The ortho, para-directing effect of the fluorine atom would direct electrophiles to the C-4 and C-6 positions as well (C-6 being ortho, C-4 being para). Therefore, the directing effects of all three substituents are cooperative, favoring substitution at the C-4 and C-6 positions. Steric hindrance from the adjacent side chain might slightly favor substitution at the C-4 position over the C-6 position.
| Electrophilic Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4,5-Difluoro-2-nitromandelic acid |
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-fluoro-2-nitromandelic acid |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-5-fluoro-2-nitromandelic acid |
This table outlines predicted outcomes for EAS reactions based on directing group effects.
The fluorine atom plays a dual role in the reactivity of the aromatic ring of this compound.
In Nucleophilic Aromatic Substitution (SₙAr): As discussed in section 3.3.2, the fluorine atom acts as an excellent leaving group. Its strong inductive electron-withdrawing effect makes the carbon atom to which it is attached highly electrophilic, thereby accelerating the rate-determining nucleophilic attack. This effect outweighs its poor leaving group ability based on bond strength, as the C-F bond is broken in the fast, second step of the reaction. masterorganicchemistry.comstackexchange.com
Rearrangement Reactions and Fragmentations
Rearrangement Reactions: As an α-hydroxy acid, this compound could potentially undergo rearrangements characteristic of this class of compounds. One such reaction is the α-ketol rearrangement, which involves the 1,2-migration of a group in an α-hydroxy ketone or aldehyde. wikipedia.orgnih.govorganicreactions.org While this is more common for ketones and aldehydes, under certain conditions, α-hydroxy acids can exhibit related transformations, often involving decarboxylation.
Fragmentation: In mass spectrometry, mandelic acid and its derivatives exhibit characteristic fragmentation patterns. For this compound, the fragmentation would be influenced by all the functional groups present.
Predicted Fragmentation Pathways (Electron Ionization Mass Spectrometry):
Decarboxylation: Loss of the carboxyl group (–COOH, 45 Da) is a common fragmentation pathway for carboxylic acids.
Loss of Water: Dehydration involving the hydroxyl and carboxylic acid groups could occur.
α-Cleavage: Cleavage of the bond between the α-carbon and the carboxylic acid group would lead to a benzylic cation stabilized by the aromatic ring.
Aromatic Ring Fragmentation: The nitro and fluoro substituents would also influence the fragmentation of the aromatic ring itself.
A study on the mass spectral fragmentation of mandelic acid hydrazides provides insight into the complex fragmentation patterns that can be expected from such molecules. cardiff.ac.uk
| Fragment Ion | Proposed Loss from Molecular Ion | m/z of Lost Fragment |
| [M - H₂O]⁺ | Loss of water | 18 |
| [M - COOH]⁺ | Loss of carboxyl radical | 45 |
| [M - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide | 46 |
| [C₇H₄FNO₂]⁺ | Cleavage of Cα-C(O) bond | 73 |
This table presents plausible fragmentation pathways based on the structure of the molecule and known fragmentation patterns of related compounds.
Detailed Mechanistic Elucidation of Key Transformations
The elucidation of a chemical reaction's mechanism involves a comprehensive approach to understanding the sequence of elementary steps, identifying intermediates, and characterizing transition states. For a substituted aromatic compound like this compound, key transformations could include oxidation of the alcohol, decarboxylation, or reactions involving the nitro and fluoro substituents.
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of its transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org The effect is most pronounced when the isotopic substitution occurs at a bond that is being broken or formed in the rate-determining step, known as a primary KIE. libretexts.org
For this compound, a KIE study could be designed to investigate the mechanism of its oxidation. For instance, the hydrogen atom on the alpha-carbon (the carbon bearing the hydroxyl and carboxyl groups) could be replaced by its isotope, deuterium (D).
Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound
| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication |
| This compound (C-H bond) | kH | \multirow{2}{*}{Typically > 2} | C-H bond cleavage is likely the rate-determining step. |
| 5-Fluoro-2-nitro-(α-deutero)mandelic acid (C-D bond) | kD |
A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond at the alpha-position is broken during the rate-limiting step of the oxidation. libretexts.orgprinceton.edu Conversely, a small or non-existent KIE (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step after the rate-determining step or not at all. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. wikipedia.orglibretexts.org
Reaction coordinate analysis involves mapping the energy profile of a reaction as it progresses from reactants to products. This analysis helps to identify transition states, intermediates, and the activation energies that govern the reaction rate. While experimental determination of a full reaction coordinate is complex, computational chemistry provides powerful tools for its theoretical analysis.
For a transformation of this compound, quantum mechanical calculations (like Density Functional Theory, DFT) could be employed to model the reaction pathway. The analysis would yield a diagram plotting the potential energy of the system against the reaction coordinate (a measure of the progress of the reaction).
Table 2: Key Parameters from a Theoretical Reaction Coordinate Analysis
| Parameter | Description | Significance for this compound Reactions |
| ΔE‡ (Activation Energy) | The energy difference between the reactants and the highest energy transition state. | Determines the overall rate of the reaction. A lower activation energy implies a faster reaction. |
| Transition State (TS) | The highest energy structure along the reaction pathway, representing the point of maximum energy. | Its geometry provides insight into the nature of the bond-forming/breaking processes. |
| Intermediate (I) | A local minimum on the energy profile, representing a transient species formed during the reaction. | Its existence and stability can influence the overall reaction mechanism and product distribution. |
| ΔErxn (Reaction Energy) | The overall energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
Such computational studies would allow for the visualization of bond lengths and angles at the transition state, providing a deeper understanding of how the fluoro and nitro substituents influence the electronic structure and reactivity of the mandelic acid core.
The direct detection and characterization of transient reaction intermediates is crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed, often at low temperatures to increase the lifetime of the intermediate species.
In reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions.
Table 3: Spectroscopic Techniques for Intermediate Detection
| Technique | Type of Information Provided | Applicability to this compound Intermediates |
| NMR Spectroscopy | Provides detailed structural information about the bonding environment of atoms (e.g., ¹H, ¹³C, ¹⁹F). | Could be used to identify and characterize relatively stable intermediates by observing their unique chemical shifts and coupling constants. |
| UV-Vis Spectroscopy | Detects species with chromophores (light-absorbing groups). | Useful for monitoring the formation and decay of colored intermediates, such as those with extended conjugation, which might arise during reactions involving the nitroaromatic ring. |
| Infrared (IR) Spectroscopy | Identifies specific functional groups based on their vibrational frequencies. | Could detect changes in key functional groups, such as the appearance of a carbonyl group during an oxidation reaction or changes to the nitro group. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions. | Can be used to detect the mass of proposed intermediates, especially when coupled with techniques like electrospray ionization (ESI-MS) to gently ionize transient species from the reaction mixture. |
For example, in a proposed SN1-type reaction at the alpha-carbon, spectroscopic methods would be aimed at detecting the formation of a transient benzylic carbocation. The electronic influence of the 5-fluoro and 2-nitro groups would be critical to the stability and observability of such an intermediate.
Based on a comprehensive search of available scientific literature and spectral databases, detailed experimental analytical data specifically for the compound This compound is not publicly available. Key information required to generate the requested article, such as specific chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, 2D NMR correlations, and mass spectrometry fragmentation patterns, could not be located.
To fulfill the user's request for a "thorough, informative, and scientifically accurate" article complete with data tables, this specific experimental data is essential. Without it, the content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate the article on "Advanced Analytical and Structural Elucidation Methodologies" for this compound as outlined.
Advanced Analytical and Structural Elucidation Methodologies
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering valuable insights into the structural composition of 5-Fluoro-2-nitromandelic acid.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR absorption bands are expected for its hydroxyl, carboxyl, nitro, and fluoro-substituted aromatic functionalities.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (Very Broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-O (Carboxylic Acid/Alcohol) | Stretching | 1050-1300 |
| NO₂ (Nitro Group) | Asymmetric Stretching | 1500-1550 |
| NO₂ (Nitro Group) | Symmetric Stretching | 1335-1370 |
| C=C (Aromatic Ring) | Stretching | 1450-1600 |
| C-H (Aromatic Ring) | Stretching | 3000-3100 |
| C-F (Aromatic) | Stretching | 1100-1250 |
The broadness of the O-H stretching bands is a result of hydrogen bonding. The precise positions of these bands can be influenced by the physical state of the sample (solid or solution) and the presence of intermolecular interactions.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the nitro group.
Specific experimental Raman data for this compound is not currently available. However, based on the analysis of similar molecules, such as 5-fluorouracil, characteristic Raman shifts can be anticipated.
Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| NO₂ (Nitro Group) | Symmetric Stretching | 1335-1370 |
| Aromatic Ring | Ring Breathing/Stretching | 1000-1600 |
| C-F | Stretching | 1100-1250 |
The symmetric stretching of the nitro group typically gives a strong band in the Raman spectrum. The aromatic ring vibrations will produce a series of bands that are characteristic of the substitution pattern.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there is no published single-crystal X-ray diffraction data for this compound in crystallographic databases. The determination of its crystal structure would require the growth of suitable single crystals, followed by data collection and structure solution. Such a study would reveal the precise molecular geometry, the conformation of the mandelic acid moiety, and the packing of the molecules in the crystal lattice, which is influenced by hydrogen bonding and other intermolecular forces.
Chiral Chromatography Methods for Enantiomeric Excess Determination
Chiral chromatography is essential for the separation and quantification of the enantiomers of this compound. This allows for the determination of enantiomeric excess (ee), a critical parameter for chiral compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful techniques for this purpose.
Chiral HPLC is a widely used method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
While a specific, validated HPLC method for the enantioseparation of this compound has not been detailed in the literature, suitable methods can be developed using various types of commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including carboxylic acids. Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, could also be suitable.
Potential HPLC Parameters for Chiral Separation of this compound
| Parameter | Description |
| Column | Chiral stationary phase (e.g., polysaccharide-based, Pirkle-type) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid. |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |
| Detection | UV spectrophotometry, with the wavelength set to an absorption maximum of the compound (e.g., around 254 nm). |
Method development would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.
Gas chromatography with a chiral capillary column is another powerful technique for enantiomeric separation. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. The carboxylic acid and hydroxyl groups can be converted to esters and ethers, respectively.
Following derivatization, the resulting volatile derivatives can be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.
Potential GC Methodology for Chiral Separation of this compound
| Step | Description |
| Derivatization | Esterification of the carboxylic acid (e.g., with diazomethane or an alcohol under acidic conditions) and etherification or acylation of the hydroxyl group. |
| Column | A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., β- or γ-cyclodextrin). |
| Carrier Gas | Typically helium or hydrogen. |
| Temperature Program | An optimized temperature ramp to ensure good separation and peak shape. |
| Detection | Flame ionization detector (FID) or mass spectrometry (MS). |
The choice of derivatizing agent and chiral stationary phase would need to be systematically investigated to develop a robust and reliable method for determining the enantiomeric excess of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful technique for the enantioseparation of chiral molecules, offering high efficiency, short analysis times, and minimal sample and reagent consumption. The separation of enantiomers by CE is achieved by adding a chiral selector to the background electrolyte (BGE). While direct research on the capillary electrophoresis of this compound is not extensively documented in publicly available literature, the principles of chiral CE can be applied based on studies of similar compounds, particularly other mandelic acid derivatives.
The enantiomeric resolution of acidic compounds like this compound in CE is typically achieved by incorporating a chiral selector into the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form inclusion complexes with the analyte, leading to differential migration of the enantiomers. For mandelic acid and its derivatives, various modified cyclodextrins have been successfully employed as chiral selectors in both capillary electrophoresis and gas chromatography.
The general mechanism involves the differential interaction of the R- and S-enantiomers of the analyte with the chiral selector. These interactions can be influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving baseline separation of the enantiomers. For instance, in the separation of various drug enantiomers, the concentration of the chiral selector and the pH of the BGE were found to be critical parameters affecting the resolution.
While specific data for this compound is not available, a hypothetical experimental design for its chiral separation by CE would involve screening different types of cyclodextrins (e.g., β-CD, hydroxypropyl-β-CD, sulfated-β-CD) at various concentrations in a phosphate or borate buffer system. The pH of the buffer would be adjusted to ensure the analyte is in its anionic form to facilitate electrophoretic migration and interaction with the neutral or charged cyclodextrin. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits significant absorbance.
Table 1: Potential Chiral Selectors for the CE Separation of this compound
| Chiral Selector | Potential Interaction Mechanism |
| Native β-Cyclodextrin | Inclusion complexation |
| Hydroxypropyl-β-Cyclodextrin | Enhanced solubility and inclusion complexation |
| Sulfated-β-Cyclodextrin | Electrostatic and inclusion interactions |
| Vancomycin | Multiple chiral recognition sites |
| Teicoplanin | Glycopeptide antibiotic with chiral cavities |
It is important to note that while the use of antibiotics like vancomycin and teicoplanin as chiral selectors in CE has been reported for a wide range of acidic and anionic compounds, their specific applicability to this compound would require experimental verification.
Other Advanced Spectroscopic Techniques (e.g., CD, ORD)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the stereochemical properties of chiral molecules. These methods are based on the differential interaction of chiral compounds with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformational features of a molecule. For a compound like this compound, which contains a stereocenter, its enantiomers will produce mirror-image CD spectra.
The CD spectrum of this compound would be expected to exhibit Cotton effects in the regions of its electronic transitions. The aromatic nitro group and the carboxylic acid chromophore would be the primary contributors to the CD signals. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of these chromophores around the chiral center. While no specific CD spectral data for this compound has been found in the literature, studies on similar aromatic carboxylic acids can provide insights into the expected spectral features. The presence of a positive or negative peak in a specific region of the CD spectrum can be used to assign the absolute configuration (R or S) of a particular enantiomer, often by comparison with structurally related compounds of known configuration.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve provides information similar to a CD spectrum and the two are related through the Kronig-Kramers transforms. A key feature of an ORD curve is the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band of a chromophore.
The ORD curve of an enantiomer of this compound would display a plain curve at wavelengths away from its absorption bands and a Cotton effect curve (with a peak and a trough) in the region of its UV-Vis absorption. The sign of the Cotton effect (positive or negative) is characteristic of the enantiomer's absolute configuration. As with CD spectroscopy, the interpretation of ORD data for this compound would rely on the analysis of the electronic transitions of its chromophores.
Although specific experimental data for this compound is not available, the application of these chiroptical techniques would be invaluable for its stereochemical characterization. The data obtained from CD and ORD studies would complement the results from chiral separation techniques like CE, providing a comprehensive understanding of the stereochemistry of this compound.
Computational and Theoretical Investigations of this compound: A Review of Current Research
Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there are currently no specific published studies focusing on the computational and theoretical investigation of this compound.
Therefore, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, which include:
Quantum Chemical Calculations:
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Ab Initio Methods for High-Accuracy Predictions
Natural Bond Orbital (NBO) Analysis
Conformational Analysis and Energy Landscapes:
Molecular Mechanics and Dynamics Simulations
Exploration of Rotational Isomers and Stable Conformations
While computational methods such as DFT, ab initio calculations, NBO analysis, and molecular dynamics are standard techniques for characterizing novel compounds, the specific application of these methods to this compound has not been documented in peer-reviewed literature or public chemical databases. The generation of data tables and detailed research findings is contingent on the existence of such primary research.
Future computational studies on this molecule would be necessary to elucidate its electronic structure, molecular geometry, conformational preferences, and energy landscape. Such research would provide valuable insights into the compound's properties and potential applications. Until such studies are conducted and published, a detailed article on its computational and theoretical aspects cannot be compiled.
Computational and Theoretical Investigations of 5 Fluoro 2 Nitromandelic Acid
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing valuable information on the electronic structure and, consequently, the spectroscopic behavior of 5-Fluoro-2-nitromandelic acid. faccts.deresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.gov These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be confirmed.
Interactive Table 1: Predicted NMR Chemical Shifts for this compound
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. researchgate.net This is accomplished by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, such as the characteristic stretching of the O-H, C=O, and N-O bonds. nih.gov
Interactive Table 2: Predicted IR Vibrational Frequencies for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic transitions of this compound, which correspond to its UV-Vis absorption spectrum. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
Interactive Table 3: Predicted UV-Vis Absorption for this compound
Reaction Pathway Modeling and Transition State Analysis
Understanding the reaction mechanisms involving this compound is fundamental for its application in synthesis. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of transition states. rsc.org
Theoretical calculations can map out the potential energy surface of a reaction, identifying the most favorable pathways. researchgate.net For instance, the esterification of this compound can be modeled to determine the step-by-step mechanism, including the formation of tetrahedral intermediates. These computational studies provide a molecular-level understanding of the reaction dynamics. montclair.edu
Interactive Table 4: Calculated Energetics for a Hypothetical Reaction of this compound
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule. rsc.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgnih.gov
For this compound, the polarity of the solvent is expected to affect the stability of its different conformations and the energetics of its reactions. mdpi.com For example, in a polar solvent, the carboxylic acid group will be stabilized through hydrogen bonding, which can impact its acidity and reactivity. rsc.org Computational studies can quantify these solvent effects on properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netfigshare.com
Intermolecular Interactions and Crystal Packing Predictions
The way molecules of this compound interact with each other in the solid state determines its crystal structure. nih.gov Computational methods can predict the most stable crystal packing arrangements by calculating the intermolecular interaction energies. nih.govrsc.org
These interactions are primarily governed by hydrogen bonding, involving the carboxylic acid and nitro groups, as well as halogen bonding with the fluorine atom. ijsr.netresearchgate.net Understanding these interactions is crucial for predicting the macroscopic properties of the solid material, such as its melting point and solubility. Symmetry-adapted perturbation theory (SAPT) can be employed to dissect the intermolecular interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov
Applications of 5 Fluoro 2 Nitromandelic Acid in Advanced Organic Synthesis
5-Fluoro-2-nitromandelic Acid as a Chiral Building Block
The defining feature of this compound for asymmetric synthesis is its inherent chirality. The presence of a stereogenic center at the carbon bearing the hydroxyl and carboxyl groups makes it a potential chiral building block.
Enantiopure Precursor for Asymmetric Synthesis
To be utilized effectively in asymmetric synthesis, this compound would first need to be resolved into its individual enantiomers. Techniques such as chiral resolution, employing a chiral amine to form diastereomeric salts that can be separated by crystallization, would be a standard approach. Once obtained in an enantiopure form, (R)- or (S)-5-Fluoro-2-nitromandelic acid could serve as a starting material for the synthesis of enantiomerically pure target molecules. The stereochemistry of the final product can often be dictated by the configuration of the initial chiral building block.
Role in Construction of Complex Stereocenters
The functional groups of this compound offer multiple handles for stereoselective transformations to construct more complex molecules with multiple stereocenters. For example, the carboxylic acid could be reduced to an alcohol, and the hydroxyl group could be protected, allowing for further modifications on the aromatic ring or the benzylic position while preserving the initial stereochemistry. The nitro group could be reduced to an amine, which could then be used to introduce new chiral centers through reactions like asymmetric alkylation or aldol (B89426) additions.
Utilization in the Synthesis of Heterocyclic Compounds
The substituted phenyl ring of this compound provides a scaffold for the construction of various heterocyclic systems, particularly those containing fluorine, which are of significant interest in medicinal chemistry.
Precursor to Fluorinated Indoles and Related Structures
A plausible synthetic route to fluorinated indoles would involve the reduction of the nitro group to an amine. This resulting 2-amino-5-fluoromandelic acid could then undergo cyclization reactions. For instance, a condensation reaction with a suitable ketone or aldehyde, followed by cyclization and subsequent aromatization, could theoretically yield a 5-fluoroindole derivative. The specific reaction conditions would determine the substituents on the final indole ring.
Formation of Nitrogenous and Oxygen-Containing Heterocycles
Beyond indoles, the functional groups of this compound could be manipulated to form other nitrogenous and oxygen-containing heterocycles. For example, the carboxylic acid and the hydroxyl group could participate in intramolecular cyclization reactions to form lactones. Following the reduction of the nitro group, the resulting amino alcohol could be a precursor for the synthesis of fluorinated benzoxazines or other related heterocyclic structures through condensation with appropriate carbonyl compounds.
Intermediacy in the Synthesis of Natural Products and Analogues
While there is no direct evidence of this compound being used in the total synthesis of natural products, its structure suggests it could be a valuable intermediate for creating fluorinated analogues of naturally occurring compounds. The introduction of a fluorine atom can lead to analogues with improved biological activity or metabolic stability.
For instance, many natural products contain a phenylacetic acid or mandelic acid core. By substituting this core with the this compound moiety, novel fluorinated analogues could be synthesized. The nitro group could be further functionalized to mimic or alter the functionality present in the parent natural product. This approach would allow for the systematic exploration of structure-activity relationships and the development of new therapeutic agents.
Derivatization for Peptidomimetic and Scaffold Development
Peptidomimetics are compounds designed to mimic peptides, and molecular scaffolds form the core structures of chemical compounds. The incorporation of fluorine can enhance the metabolic stability and binding affinity of bioactive molecules. However, there is a lack of published research detailing the derivatization of this compound to create peptidomimetics or to serve as a foundational scaffold for further chemical synthesis.
While the constituent parts of this compound—a fluorinated phenyl ring, a nitro group, and a mandelic acid moiety—suggest potential for various chemical modifications, the scientific community has not yet reported specific synthetic routes or applications in this context.
Role in Advanced Materials Science (e.g., Polymer Chemistry, Ligand Design for Catalysis)
In the realm of materials science, functionalized organic molecules are crucial for developing new polymers and catalysts. The properties of this compound could theoretically be exploited; for instance, the carboxylic acid group could be used for polymerization reactions, and the nitro and fluoro groups could influence the electronic properties of resulting materials or ligands.
Despite these theoretical possibilities, a thorough review of scientific databases and literature indicates that this compound has not been utilized as a monomer in polymer chemistry or as a precursor for ligand synthesis in catalysis. Research in these fields has focused on other fluorinated and nitro-containing compounds, with no specific mention or data related to this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
Currently, there are no published synthetic routes specifically for 5-Fluoro-2-nitromandelic acid. A primary research objective would be to establish efficient and stereoselective methods for its preparation. Potential starting materials could include 5-fluoro-2-nitrobenzaldehyde (B184836) or 5-fluoro-2-nitrotoluene.
Hypothetical Synthetic Approaches:
| Starting Material | Proposed Reaction Pathway | Key Challenges |
| 5-Fluoro-2-nitrobenzaldehyde | Cyanohydrin formation followed by hydrolysis. | Stereoselective introduction of the hydroxyl group. |
| 5-Fluoro-2-nitrotoluene | Radical bromination followed by nucleophilic substitution with a hydroxide (B78521) equivalent and subsequent oxidation. | Control of side reactions and purification. |
| 4-Fluoro-1-nitrobenzene | Friedel-Crafts acylation with a protected glyoxylic acid derivative. | Regioselectivity and potential for deactivation by the nitro group. |
Future work should focus on optimizing reaction conditions, exploring enzymatic or chiral catalyst-based approaches to control stereochemistry, and developing scalable processes.
Exploration of Unconventional Reactivity Patterns
The interplay between the fluorine, nitro, carboxyl, and hydroxyl groups could lead to novel and unconventional reactivity. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the electron density of the aromatic ring, potentially enabling unique nucleophilic aromatic substitution (SNAr) reactions. The chiral hydroxyl and carboxylic acid moieties offer handles for stereospecific transformations and derivatization.
Potential Areas of Reactivity Exploration:
Intramolecular Cyclization: Investigation of conditions that could promote cyclization reactions involving the nitro group and the side chain.
Ortho-Lithiation: Directed ortho-lithiation could be explored, using the functional groups to guide the introduction of new substituents.
Photochemical Reactions: The nitro group suggests potential for interesting photochemical transformations upon UV irradiation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The development of continuous flow processes for the synthesis of this compound and its derivatives would offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, which could be crucial for managing potentially hazardous nitrated intermediates or exothermic reactions. An automated platform could rapidly screen various reaction conditions to optimize synthetic routes and explore the chemical space around this scaffold by systematically varying reagents and catalysts.
Advanced Computational Studies on Reactivity and Selectivity
Theoretical and computational chemistry will be indispensable in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:
Model reaction mechanisms and transition states for its synthesis.
Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in characterization.
Calculate molecular electrostatic potential maps to understand sites of reactivity.
Explore conformational landscapes and the stability of different stereoisomers.
These computational insights would guide experimental design, saving time and resources.
Investigation of this compound in Supramolecular Chemistry
The presence of hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (nitro, carboxyl, fluorine) makes this compound an intriguing building block for supramolecular chemistry. Research could focus on its ability to form self-assembled structures such as gels, liquid crystals, or co-crystals. The fluorine atom could participate in non-covalent halogen bonding or influence crystal packing through fluorous interactions, potentially leading to materials with unique properties.
Opportunities in Sustainable Chemical Manufacturing and Green Synthesis
Future synthetic strategies should prioritize green chemistry principles. This includes exploring the use of environmentally benign solvents, developing catalytic (as opposed to stoichiometric) reactions, and minimizing waste generation. Biocatalysis, using enzymes to perform key synthetic steps, could offer a highly selective and sustainable route to enantiomerically pure this compound.
Development of Advanced Analytical Probes Incorporating the Scaffold
The fluorinated and nitrated phenyl ring system could serve as a core scaffold for the development of new analytical probes. The fluorine atom provides a sensitive handle for ¹⁹F NMR spectroscopy, a technique known for its high sensitivity and low biological background. The nitro group's electronic properties could be modulated in response to specific analytes, leading to changes in fluorescence or electrochemical signals. Derivatives of this compound could be designed as sensors for metal ions, anions, or biologically relevant molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
